Superior Activity Against ermB-Carrying S. pyogenes: ≥32-Fold MIC Advantage Over Telithromycin
Modithromycin demonstrates ≥32-fold lower MIC against ermB-carrying Streptococcus pyogenes compared to telithromycin, representing the most potent anti-S. pyogenes activity among tested antimicrobial agents [1]. This differential is critical given that ermB-mediated ribosomal methylation confers high-level resistance to both traditional macrolides and ketolides [2].
| Evidence Dimension | Minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | Modithromycin MIC: ≥32-fold lower than telithromycin |
| Comparator Or Baseline | Telithromycin |
| Quantified Difference | ≥32-fold reduction in MIC |
| Conditions | Broth microdilution method; clinical isolates of ermB-carrying S. pyogenes; Japanese medical facilities; n=595 total test strains |
Why This Matters
This MIC advantage directly addresses the clinical limitation of telithromycin against high-level macrolide-resistant strains, making modithromycin a preferred candidate for research programs targeting ermB-mediated resistance.
- [1] Sato T, Tateda K, Kimura S, Iwata M, Ishii Y, Yamaguchi K. In vitro antibacterial activity of modithromycin, a novel 6,11-bridged bicyclolide, against respiratory pathogens, including macrolide-resistant Gram-positive cocci. Antimicrob Agents Chemother. 2011;55(4):1588-1593. doi:10.1128/AAC.01469-10. View Source
- [2] Sato T, Tateda K, Kimura S, et al. In vitro and in vivo antibacterial activity of modithromycin against streptococci and Haemophilus influenzae. J Antimicrob Chemother. 2011;66(7):1547-1554. doi:10.1093/jac/dkr161. View Source
